molecular formula C5H8N2O B176880 2-Propyl-1,3,4-oxadiazole CAS No. 13148-62-4

2-Propyl-1,3,4-oxadiazole

Cat. No. B176880
CAS RN: 13148-62-4
M. Wt: 112.13 g/mol
InChI Key: BFSHXTRKRLOBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula C5H8N2O . It belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles are known to appear in a variety of pharmaceutical drugs .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles has been a topic of interest in medicinal chemistry . A synthetic protocol for 2,5-bisphenyl-1,3,4-oxadiazoles has been proposed by Zabiulla et al., which is based on the use of trifluoromethanesulfonic anhydride as the main reagent responsible for carrying out the cyclization of N, N ′-diacylhydrazines .


Molecular Structure Analysis

Oxadiazoles, including 1,3,4-oxadiazole, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

Oxadiazoles have been synthesized by various research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Physical And Chemical Properties Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They exist in four regioisomeric forms and established their potential for a wide range of applications .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

2-Aryl-1,3,4-oxadiazoles, including derivatives like 2-propyl-1,3,4-oxadiazole, are important functional molecules in various research fields, particularly in medicinal chemistry. A study by Zhu et al. (2015) highlights an eco-friendly method for preparing these compounds using hydrazides and highly reactive 1,1-dichloro-2-nitroethene. This method offers high yields and simplicity in purification, utilizing a water-based reaction medium without the need for additional catalysts, emphasizing the environmental sustainability of the process (Zhu, Zou, Shao, & Li, 2015).

Biological Activities and Applications

The 1,3,4-oxadiazole derivatives are renowned for their diverse biological activities. A study conducted by Basra et al. (2019) explored the anti-inflammatory and anti-thrombotic properties of these compounds. In-vitro and in-vivo studies indicated potent anti-inflammatory effects, with significant roles in enhancing clotting time in an in-vivo rat model. This research underscores the potential of these compounds in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

Corrosion Inhibition Properties

Research by Ammal et al. (2018) investigated the corrosion inhibition abilities of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid. Their study found that these compounds can form a protective layer on mild steel surfaces, suggesting their utility in corrosion prevention applications (Ammal, Prajila, & Joseph, 2018).

Potential in Material Science

1,3,4-oxadiazoles have shown wide applications in material science. Boström et al. (2012) present a systematic comparison of different oxadiazole derivatives, emphasizing their lower lipophilicity and favorable properties such as metabolic stability and aqueous solubility, which are important in material science applications (Boström, Hogner, Llinàs, Wellner, & Plowright, 2012).

Synthesis and Antimicrobial Evaluation

The antimicrobial properties of 1,3,4-oxadiazole derivatives have been a subject of interest in scientific research. Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating their effectiveness against selected microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).

Mechanism of Action

1,3,4-Oxadiazole derivatives have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Future Directions

The promising effect of 1,3,4-oxadiazole derivatives, especially on the MDA-MB-231 cell line, motivates future studies to improve the anticancer profile and to reduce the toxicological risks . The constantly growing interest in heterocyclic systems of this nature has led to new methods of obtaining complex structures containing oxadiazole rings .

properties

IUPAC Name

2-propyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-3-5-7-6-4-8-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSHXTRKRLOBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80613975
Record name 2-Propyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13148-62-4
Record name 2-Propyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13148-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-Propyl-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-Propyl-1,3,4-oxadiazole
Reactant of Route 4
2-Propyl-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-Propyl-1,3,4-oxadiazole
Reactant of Route 6
2-Propyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.